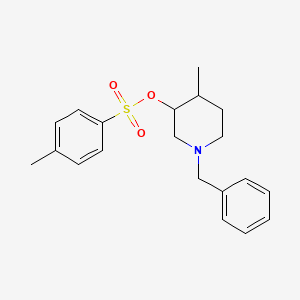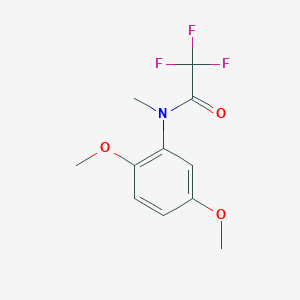
1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione is a chemical compound with the molecular formula C13H12F3NO2 and a molecular weight of 271.24 g/mol . This compound features a piperidine ring substituted with a trifluoromethylbenzyl group, making it a valuable entity in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione typically involves the reaction of piperidine derivatives with trifluoromethylbenzyl halides under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in industrial settings .
化学反応の分析
Types of Reactions: 1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
類似化合物との比較
Piperidine: A basic nitrogen-containing heterocycle widely used in drug synthesis.
Pyrrolidine: Another nitrogen heterocycle with similar applications in medicinal chemistry.
Trifluoromethylbenzyl derivatives: Compounds with similar trifluoromethyl groups that exhibit comparable chemical properties.
Uniqueness: 1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione stands out due to its unique combination of a piperidine ring and a trifluoromethylbenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals .
特性
分子式 |
C13H12F3NO2 |
|---|---|
分子量 |
271.23 g/mol |
IUPAC名 |
1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-2,4-dione |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)10-3-1-2-9(6-10)8-17-5-4-11(18)7-12(17)19/h1-3,6H,4-5,7-8H2 |
InChIキー |
KLIWZOYJIKPJBT-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)CC1=O)CC2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)









![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)



